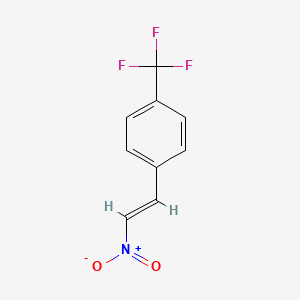

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

描述

Molecular Characterization and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound possesses a well-defined molecular identity with specific nomenclature conventions that reflect its structural features. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene, which precisely describes the trans configuration of the nitrovinyl group and the para-position of the trifluoromethyl substituent. Alternative nomenclature includes 4-Trifluoromethyl-beta-nitrostyrene, which emphasizes its classification as a beta-nitrostyrene derivative. The compound is also known by several synonyms including Benzene, 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)- and 1-(2-nitroethenyl)-4-(trifluoromethyl)benzene.

The molecular formula of this compound is C9H6F3NO2, indicating a composition of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 217.146 atomic mass units, with a monoisotopic mass of 217.035063. Chemical Abstracts Service registry numbers for this compound include 93628-97-8 and 99696-01-2, providing standardized identification codes for database searches and chemical procurement. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as N+([O-])/C=C/C1=CC=C(C=C1)C(F)(F)F, which clearly indicates the trans geometry of the nitrovinyl group.

Table 1: Molecular Characterization Data

Crystallographic and Spectroscopic Properties

The crystallographic and spectroscopic characteristics of this compound provide crucial information about its three-dimensional structure and electronic properties. The compound exhibits specific physical properties that are characteristic of beta-nitrostyrene derivatives with electron-withdrawing substituents. The density of the compound has been reported as 1.355 grams per cubic centimeter, indicating a relatively dense molecular packing likely influenced by the presence of the heavy fluorine atoms and the planar aromatic system. The boiling point has been calculated to be 254.8 degrees Celsius at 760 millimeters of mercury, reflecting the stability of the aromatic system and the intermolecular forces present in the compound.

Spectroscopic analysis reveals important structural features of the molecule. The flash point has been determined to be 107.9 degrees Celsius, indicating the temperature at which the compound becomes combustible. The refractive index value of 1.517 provides information about the optical properties of the compound and its electron density distribution. Nuclear magnetic resonance spectroscopy data confirms the trans configuration of the nitrovinyl group, with characteristic chemical shifts observed for the vinyl protons and aromatic protons. The presence of the trifluoromethyl group significantly influences the chemical shifts of adjacent aromatic carbons, as evidenced by carbon-13 nuclear magnetic resonance spectroscopy.

The compound's polarity and electronic distribution can be characterized through various calculated parameters. The partition coefficient (LogP) value of 3.476 indicates a preference for organic phases over aqueous phases, consistent with the hydrophobic nature of the trifluoromethyl group. The polar surface area of 45.82 square angstroms reflects the contribution of the nitro group to the molecule's polarity. These parameters are crucial for understanding the compound's behavior in different chemical environments and its potential interactions with biological systems.

Table 2: Physical and Spectroscopic Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.355 | g/cm³ | |

| Boiling Point | 254.8 | °C at 760 mmHg | |

| Flash Point | 107.9 | °C | |

| Refractive Index | 1.517 | - | |

| LogP | 3.476 | - | |

| Polar Surface Area | 45.82 | Ų | |

| Exact Mass | 217.035 | g/mol |

Electronic Effects of Trifluoromethyl and Nitrovinyl Substituents

The electronic effects of the trifluoromethyl and nitrovinyl substituents in this compound significantly influence the compound's chemical behavior and reactivity patterns. Both substituents are strongly electron-withdrawing groups that create a highly electron-deficient aromatic system. The trifluoromethyl group exhibits both inductive and field effects, with a Hammett sigma constant (σpara) of 0.54, indicating substantial electron withdrawal through the aromatic ring. This value places the trifluoromethyl group among the most electron-withdrawing substituents commonly encountered in organic chemistry, comparable to cyano and nitro groups.

The nitrovinyl substituent contributes additional electron-withdrawing character through both resonance and inductive effects. Studies of beta-nitrostyrene derivatives have demonstrated that the nitro group in the vinyl position can participate in extensive conjugation with the aromatic ring, creating a highly polarized electronic system. The combination of these two electron-withdrawing groups results in a molecule with enhanced electrophilic character at the aromatic ring and increased susceptibility to nucleophilic attack at the beta-carbon of the nitrovinyl group. Electrochemical studies of beta-nitrostyrene derivatives have shown that the half-wave potential correlates linearly with Hammett substituent constants, demonstrating that electron-withdrawing substituents facilitate reduction processes.

The synergistic effect of both substituents creates unique electronic properties that distinguish this compound from singly substituted analogs. The electron density distribution is significantly perturbed, with the aromatic ring becoming highly activated toward nucleophilic aromatic substitution reactions. Computational studies and experimental observations indicate that the trifluoromethyl group enhances the electron-accepting ability of the nitrovinyl moiety, making the compound particularly reactive in Michael addition reactions and other nucleophilic processes. The electronic effects also influence the compound's spectroscopic properties, with characteristic downfield shifts observed in nuclear magnetic resonance spectra due to the deshielding effects of both electron-withdrawing groups.

Table 3: Electronic Parameters and Substituent Effects

属性

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQYSSYYQMLHV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350840 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99696-01-2, 93628-97-8 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Nitro-4-(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of 4-(Trifluoromethyl)styrene with Nitroethane

One common and well-documented method involves the condensation of 4-(trifluoromethyl)styrene with nitroethane under basic conditions. The process typically proceeds as follows:

- Starting materials: 4-(trifluoromethyl)styrene and nitroethane.

- Base catalyst: Strong bases such as sodium ethoxide are used to deprotonate nitroethane, generating a nucleophilic nitroalkyl anion.

- Reaction conditions: The mixture is refluxed to ensure complete conversion.

- Mechanism: The nucleophilic nitroalkyl anion attacks the styrene double bond, forming the nitrovinyl substituent on the aromatic ring.

This method yields this compound with good selectivity and is scalable for industrial production. The reaction benefits from continuous flow reactors to improve efficiency and yield, as well as to facilitate purification steps such as recrystallization or distillation to achieve high purity.

Alternative Routes via Nitration and Subsequent Functionalization

Although direct nitration of 4-(trifluoromethyl)styrene is less common due to potential side reactions, industrial processes sometimes employ a two-step approach:

- Step 1: Nitration of 4-(trifluoromethyl)styrene or related intermediates using mixed acid (nitric acid and sulfuric acid) under controlled temperature (25–60 °C) to introduce nitro groups.

- Step 2: Reaction with nitroethane or other nitroalkyl sources under basic conditions to form the nitrovinyl group.

This approach requires careful control of reaction parameters to avoid over-nitration or degradation of the trifluoromethyl group.

Detailed Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium ethoxide or sodium hydroxide | Strong base needed to generate nitroalkyl anion |

| Solvent | Ethanol or other polar aprotic solvents | Facilitates dissolution and reaction kinetics |

| Temperature | Reflux (~78–100 °C depending on solvent) | Ensures complete conversion |

| Reaction time | Several hours (typically 4–6 h) | Monitored by TLC or GC for completion |

| Purification | Recrystallization or distillation | To obtain high purity product |

The use of ammonium acetate as a catalytic additive has also been reported to enhance the condensation efficiency between styrene derivatives and nitroalkanes under ultrasound-assisted heating at 60 °C, improving yields and selectivity.

Research Findings and Yields

- The condensation of 4-(trifluoromethyl)styrene with nitroethane under sodium ethoxide catalysis typically yields this compound in moderate to high yields (60–85%).

- Continuous flow nitration and subsequent condensation processes have demonstrated improved scalability and reproducibility, with yields exceeding 80% and product purities above 98% after purification.

- Ultrasound-assisted methods with ammonium acetate catalysis have shown enhanced reaction rates and cleaner product profiles, reducing reaction times to approximately 4 hours with comparable yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation with nitroethane | 4-(Trifluoromethyl)styrene, nitroethane | Sodium ethoxide, ethanol | Reflux, several hours | 60–85 | >98 | Common lab and industrial method |

| Nitration + condensation | 4-(Trifluoromethyl)styrene, nitric acid, nitroethane | Mixed acid (HNO3/H2SO4), sodium ethoxide | Controlled temp 25–60 °C, reflux | ~80 | >98 | Industrial scale, requires careful control |

| Ultrasound-assisted condensation | 4-(Trifluoromethyl)styrene, nitroethane | Ammonium acetate, nitromethane | Ultrasound, 60 °C, 4 h | ~80 | >98 | Enhanced rate and selectivity |

Additional Notes on Industrial Production

- Industrial synthesis often employs continuous flow reactors for nitration and condensation steps to improve safety, control, and yield.

- Purification typically involves recrystallization from suitable solvents or distillation under reduced pressure to remove impurities and unreacted starting materials.

- Environmental considerations favor the use of milder bases and solvents, as well as recycling of catalysts and solvents where possible.

化学反应分析

Types of Reactions: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

科学研究应用

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Electronic Effects The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects (-I, -σ*) compared to -F or -Cl in analogues (e.g., 1-(4-Fluorophenyl)-2-nitroethylene). This enhances stability toward nucleophilic attack and alters redox potentials . Nitrovinyl vs. Ethynyl: The nitrovinyl group (in the target compound) enables conjugate addition reactions, whereas the ethynyl group in 1-(Phenylethynyl)-4-(trifluoromethyl)benzene facilitates cycloadditions (e.g., Huisgen reactions) .

Synthetic Accessibility

- The target compound and its fluorophenyl/chlorophenyl analogues (CAS 705-84-0, 706-07-0) are synthesized via nitroalkene formation, but the trifluoromethyl group may require specialized reagents (e.g., CF₃-containing aldehydes) .

- Palladium-catalyzed methods (e.g., α-arylation in ) are effective for introducing nitro and trifluoromethyl groups but face challenges with steric hindrance .

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values compared to -F or -Cl derivatives, enhancing membrane permeability in bioactive compounds .

- Thermal Stability : Bis-trifluoromethyl derivatives (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene) exhibit higher thermal stability due to increased symmetry and reduced steric strain .

Biological and Material Applications

- Nitrovinyl compounds are explored as enzyme inhibitors (e.g., lactate dehydrogenase in ), whereas ethynyl derivatives (e.g., 3ma in ) serve as ligands in catalysis .

- Trifluoromethoxy analogues (e.g., 1-Nitro-4-[4-(trifluoroMethoxy)phenyl]benzene) are studied for their enhanced metabolic stability in drug design .

Research Findings and Data

Table 2: Reactivity and Yield Data

生物活性

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a nitrovinyl group that may act as an electrophile, capable of reacting with nucleophilic sites in biomolecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties.

Research indicates that this compound interacts with various biological systems, modulating enzyme activity and receptor binding. The compound's electrophilic nature allows it to form adducts with nucleophiles in proteins, potentially altering their function.

Enzyme Interactions

Studies have shown that the compound can influence several enzymatic pathways. For instance, it has been observed to affect cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group may enhance binding affinity to these enzymes due to increased lipophilicity.

Toxicological Studies

Toxicological evaluations have reported mixed results regarding the safety profile of this compound. In animal studies, high doses have led to adverse effects on the liver and kidneys, indicating the need for careful dosage management in potential therapeutic applications. A notable no-observed-adverse-effect level (NOAEL) was determined at 10 mg/kg based on kidney effects observed in rats .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Modulation : A study demonstrated that this compound could inhibit certain kinases involved in cancer cell proliferation. This suggests a potential application in cancer therapy through targeted enzyme inhibition.

- Toxicity Assessment : In a 14-day oral toxicity study, significant increases in liver weights and signs of nephropathy were observed at high doses. This highlights both the therapeutic potential and the risks associated with its use .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison table highlighting structural differences and biological implications.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| (E)-1-(2-Nitrovinyl)benzene | No trifluoromethyl group | Lower lipophilicity; less metabolic stability |

| (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene | Trifluoromethyl at different position | Different electronic effects due to positioning |

| (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | Trifluoromethyl at another position | Variations in reactivity based on substitution |

This table illustrates how the trifluoromethyl group's position influences biological activity and chemical reactivity, making this compound particularly valuable for research applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling nitrovinyl groups to trifluoromethyl-substituted aromatic systems. For example, halogenated intermediates (e.g., 1-chloro-4-nitro-2-trifluoromethylbenzene) can undergo nucleophilic substitution or cross-coupling reactions. demonstrates the use of NaOH in ethanol under reflux (24 hours) to substitute chlorine with hydroxyl groups, yielding 43% after silica gel chromatography (petroleum ether/ethyl acetate). For nitrovinyl introduction, Knoevenagel condensation between nitroalkanes and aldehydes may be applied, though specific protocols require optimization of catalysts (e.g., piperidine) and solvents (e.g., DMF) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., 500 MHz ¹H-NMR in CDCl₃) resolves vinyl proton coupling and trifluoromethyl splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 105–112°C for analogous sulfonic acids) indicate purity .

- Chromatography : Column chromatography (silica gel, petroleum ether/ethyl acetate) removes byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent nitro group degradation .

- Safety : Use PPE (gloves, goggles) and avoid skin contact due to potential toxicity observed in structurally similar nitroaromatics .

- Waste Disposal : Segregate halogenated/nitro waste and consult certified disposal services .

Q. What are the key reactivity patterns of the nitrovinyl and trifluoromethyl groups in this compound?

- Methodology :

- Nitrovinyl Group : Participates in Michael additions or cycloadditions (e.g., with dienophiles). Monitor reactivity using TLC to track intermediate formation .

- Trifluoromethyl Group : Electron-withdrawing effects stabilize intermediates but may hinder electrophilic substitution. Fluorine-specific probes (¹⁹F NMR) can track electronic changes .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for nitrovinyl group formation?

- Analysis : Discrepancies arise from competing pathways. For example, in , prolonged heating (24 hours) may degrade intermediates, reducing yield. Alternative methods (e.g., microwave-assisted synthesis) could shorten reaction times and improve efficiency. Kinetic studies (e.g., in situ IR monitoring) are recommended to identify optimal conditions .

Q. How can computational modeling predict the compound’s spectroscopic properties or reactivity?

- Methodology :

- DFT Calculations : Simulate NMR chemical shifts (e.g., ¹³C for trifluoromethyl carbons) and compare with experimental data .

- Reactivity Predictions : Use frontier molecular orbital (FMO) analysis to assess sites for nucleophilic/electrophilic attack .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Temperature Control : Gradual heating (e.g., 60°C → 105°C) minimizes side reactions in multi-step syntheses .

- Catalyst Screening : Transition-metal catalysts (e.g., gold nanoparticles in ) enhance selectivity for nitrovinyl coupling .

- In Situ Quenching : Add scavengers (e.g., Na₂SO₃) to neutralize reactive intermediates .

Q. How does this compound perform in materials science applications, such as organic electronics?

- Analysis : The nitrovinyl group’s electron-deficient nature and trifluoromethyl’s hydrophobicity make it a candidate for:

- Nonlinear Optics (NLO) : Polarizable π-system enhances second-harmonic generation (SHG) efficiency.

- Semiconductor Layers : Vacuum-deposited thin films can be characterized via AFM and conductivity tests .

Q. What interdisciplinary approaches resolve conflicting data on its biological activity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。